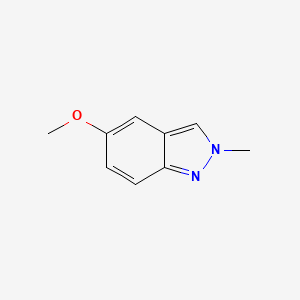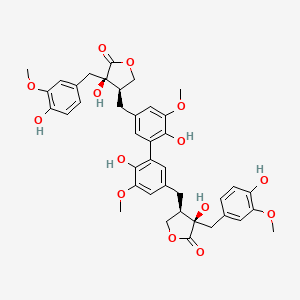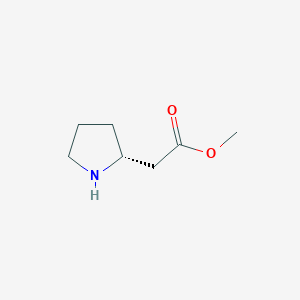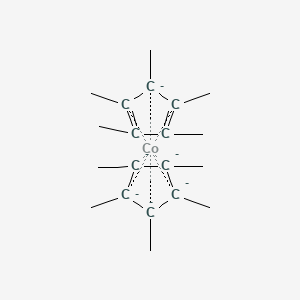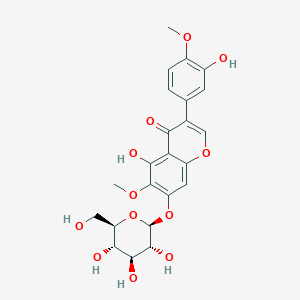
Iristectorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iristectorin A is a naturally occurring compound extracted from the plant Iris tectorum. It belongs to the class of flavonoids, specifically isoflavones, and is known for its potential anti-cancer properties, particularly against breast cancer . The chemical structure of this compound is characterized by a complex arrangement of hydroxyl and methoxy groups, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iristectorin A involves several steps, starting from basic organic compounds. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with methanol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and glycosylation, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Iris tectorum using solvents like methanol or ethanol. The extract is then purified through various chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Iristectorin A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: Various substitution reactions can occur on the hydroxyl and methoxy groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Iristectorin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoids and their derivatives.
Biology: Research focuses on its role in cellular processes and its potential as a natural antioxidant.
Medicine: this compound is being investigated for its anti-cancer properties, particularly in breast cancer treatment.
Industry: It is used in the development of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of Iristectorin A involves several molecular targets and pathways:
Molecular Targets: It targets various enzymes and receptors involved in cancer cell proliferation and survival.
Pathways Involved: this compound modulates pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Genistein: Another isoflavone with anti-cancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Similar in structure and function, with anti-inflammatory and anti-cancer properties.
Uniqueness of Iristectorin A: this compound stands out due to its specific extraction source (Iris tectorum) and its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 |
InChI Key |
HFODKTZIQVSGJO-ZTATXHNCSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









